molecular formula C11H15N B2411686 4-Ethyl-1,2,3,4-tetrahydroquinoline CAS No. 22494-02-6

4-Ethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2411686
CAS No.: 22494-02-6
M. Wt: 161.248
InChI Key: VWGKOUAMOLNBMK-UHFFFAOYSA-N
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Description

4-Ethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the tetrahydroquinoline family. This compound is characterized by a quinoline core structure that is partially hydrogenated, with an ethyl group attached to the fourth carbon atom. Tetrahydroquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science.

Scientific Research Applications

Antibiotic Properties

The compound 4-Ethyl-1,2,3,4-tetrahydroquinoline has shown promise in the field of antibiotics. A study highlighted the discovery of a tetrahydroquinoline derivative, helquinoline, exhibiting significant biological activity against bacteria and fungi. This derivative was derived from Janibacter limosus cultures, suggesting the potential of this compound derivatives in developing new antibiotics (Asolkar et al., 2004).

Synthetic Chemistry

In synthetic chemistry, this compound and its derivatives have been utilized in creating complex molecular structures. One study described the synthesis of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives through the reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates. This process was catalyzed by Lewis acid, demonstrating the compound's versatility in synthesizing a range of chemical structures (Lu & Shi, 2007).

Enantioselective Synthesis

The field of enantioselective synthesis, crucial for creating specific drug molecules, has also seen applications of this compound. An efficient synthetic route to chiral 4-alkyl-1,2,3,4-tetrahydroquinoline was demonstrated, with (R)-4-Ethyl-1,2,3,4-tetrahydroquinoline being obtained via the organoaluminum promoted modified Beckmann rearrangement. This highlights the compound's role in producing optically active, non-racemic chiral molecules, a critical aspect in pharmaceutical manufacturing (Mani & Wu, 2000).

Pharmacological Research

In pharmacological research, the compound's derivatives have been synthesized and examined for dopamine-like ability to dilate the renal artery. This study found that the N-methyl derivative of a homologous N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline showed potency comparable to certain antidepressant agents, indicating its potential use in developing new pharmacological agents (Jacob et al., 1981).

Ocular Hypotensive Action

Moreover, a novel tetrahydroquinoline analog, including a derivative based on 1-ethyl-1,2,3,4-tetrahydroquinoline, was synthesized and tested for ocular hypotensive action. This study provides insights into the physicochemical properties that might explain the pharmacological activities of these compounds, opening avenues for new treatments in ocular conditions (Pamulapati & Schoenwald, 2011).

Safety and Hazards

The safety information for 4-Ethyl-1,2,3,4-tetrahydroquinoline includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Relevant Papers

The relevant papers retrieved include a paper on the efficient synthetic route to chiral 4-alkyl-1,2,3,4-tetrahydroquinoline . Another paper discusses the recent syntheses of 1,2,3,4-Tetrahydroquinolines .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-1,2,3,4-tetrahydroquinoline can be synthesized through various methods. One common approach involves the three-component cascade reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines .

Industrial Production Methods

Industrial production of this compound typically involves the selective hydrogenation of quinoline derivatives. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly used under controlled conditions to achieve the desired hydrogenation .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to fully saturated quinoline derivatives.

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Properties

IUPAC Name

4-ethyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-9-7-8-12-11-6-4-3-5-10(9)11/h3-6,9,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGKOUAMOLNBMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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